![molecular formula C21H21N3O5 B2900963 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-58-3](/img/structure/B2900963.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a compound that has been studied in the context of its potential anticancer properties . It is also known as INCB-3344 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)- 4-methylaniline, has been reported . The molecules are held together by intermolecular interactions .Chemical Reactions Analysis
While specific chemical reactions involving “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” are not available, the compound’s synthesis involves Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound was found to be a semisolid with a yield of 64% .Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-9-15(5-6-16(13)24-8-2-3-19(24)25)23-21(27)20(26)22-11-14-4-7-17-18(10-14)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYWHVWHRPRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.